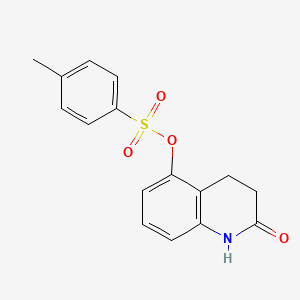
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor to form the quinoline core, followed by sulfonation to introduce the sulfonate group.
Cyclization: The precursor, often an aniline derivative, undergoes cyclization in the presence of a suitable catalyst and under controlled temperature conditions to form the quinoline core.
Sulfonation: The quinoline core is then treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonate group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.
科学研究应用
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
作用机制
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl acetate: This compound has a similar quinoline core but with an acetate group instead of a sulfonate group.
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: An impurity of Cilostazol with a similar quinoline structure but different functional groups.
Uniqueness
2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it valuable for various applications in medicinal chemistry and materials science.
属性
CAS 编号 |
72995-14-3 |
|---|---|
分子式 |
C16H15NO4S |
分子量 |
317.4 g/mol |
IUPAC 名称 |
(2-oxo-3,4-dihydro-1H-quinolin-5-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15NO4S/c1-11-5-7-12(8-6-11)22(19,20)21-15-4-2-3-14-13(15)9-10-16(18)17-14/h2-8H,9-10H2,1H3,(H,17,18) |
InChI 键 |
VWBKZKSFICZCGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2CCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
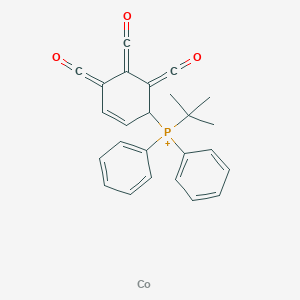
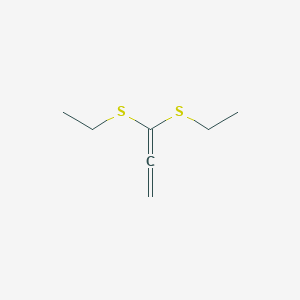

![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
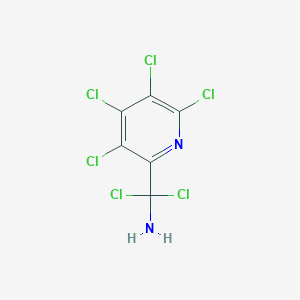
![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
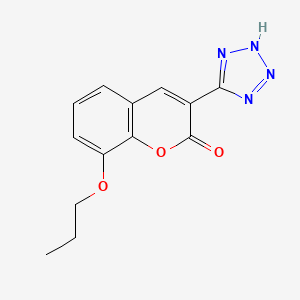
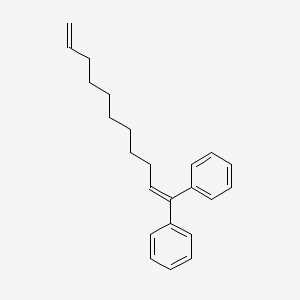
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
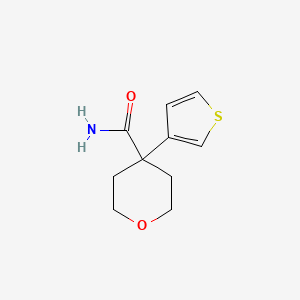
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
